Methyl 4-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)benzoate
Description
Methyl 4-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)benzoate is a synthetic organic compound featuring a thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 5 and 4. The molecule is further functionalized with a sulfanylacetyl linker bridging the pyrimidine ring to a para-substituted methyl benzoate moiety. The compound has been studied in the context of medicinal chemistry and agrochemical research, though its specific applications remain under investigation .
Properties
IUPAC Name |
methyl 4-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-10-11(2)26-17-15(10)16(19-9-20-17)25-8-14(22)21-13-6-4-12(5-7-13)18(23)24-3/h4-7,9H,8H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUQYFUKVWGFSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This core is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing thieno[2,3-d]pyrimidine moieties exhibit significant anticancer properties. Methyl 4-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)benzoate has demonstrated efficacy against several cancer cell lines. Studies have shown that the compound can inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Agrochemical Applications
Pesticide Development
The thieno[2,3-d]pyrimidine scaffold is known for its utility in developing novel pesticides. This compound could serve as a lead compound for designing new agrochemicals aimed at pest control. Its structural features may enhance the selectivity and potency of new pesticide formulations .
Material Science Applications
Polymer Synthesis
In material science, the compound's unique chemical structure allows it to be incorporated into polymer matrices for creating advanced materials. Research has suggested that polymers derived from thieno[2,3-d]pyrimidine derivatives can exhibit improved thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials for industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 4-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core is known to interact with nucleic acids and proteins, potentially inhibiting or modulating their functions. The sulfanyl group can form covalent bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Compound A : Diethyl 5-[[2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate
- Key Differences :
- Replaces the methyl benzoate group with a diethyl ester-substituted thiophene ring.
- Introduces a methyl group at position 3 of the thiophene ring.
- Implications: Increased molecular weight (due to diethyl esters) may reduce solubility.
Compound B : Methyl 4-[[2-[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate
- Key Differences: Substitutes the 5,6-dimethyl groups on the thienopyrimidine with a 4-methylphenyl substituent at position 3.
- Implications :
Compound C : Methyl 4-{[(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate
- Key Differences :
- Replaces the 5,6-dimethyl groups with a fused cyclopenta ring (6,7-dihydro-5H-cyclopenta).
- Reduced steric bulk compared to dimethyl groups may enhance solubility .
Compound D : Methyl 4-[({[3-(4-Chlorophenyl)-4-Oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
- Key Differences: Incorporates a 4-chlorophenyl group and a hexahydrobenzothienopyrimidine scaffold with a ketone at position 3.
- Implications: The chlorophenyl group increases electronegativity, enhancing dipole interactions.
Biological Activity
Methyl 4-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 469.6 g/mol. The compound features a thieno[2,3-d]pyrimidine core, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of anticancer and antimicrobial properties. Below is a summary of its biological activities:
The mechanisms through which this compound exerts its biological effects involve:
- Cytotoxicity in Cancer Cells : The compound has shown potent cytotoxic effects across various cancer cell lines by inducing apoptosis. This is primarily through the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation necessary for cell division .
- Antimicrobial Activity : It exhibits moderate antimicrobial activity against several Gram-positive bacteria. The proposed mechanism includes the disruption of the bacterial cell wall synthesis pathways .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in treating cancer and bacterial infections:
- Anticancer Studies : In a study involving multiple human cancer cell lines, this compound demonstrated significant cytotoxicity with an EC50 value in the low nanomolar range. This suggests its potential as a novel therapeutic agent in oncology .
- Antimicrobial Efficacy : Another study reported that this compound displayed effective antimicrobial properties against specific strains of bacteria, indicating its potential use in developing new antibacterial therapies .
Q & A
Q. Critical Conditions :
- Temperature : 60–80°C for core formation; ambient temperature for acetylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Answer :
Q. Discrepancies :
- Overlapping signals in aromatic regions may obscure integration (e.g., unresolved C4/C6 carbons in similar compounds) .
- Residual solvents (e.g., DMF) in crude samples can interfere with purity assessments .
Advanced: What reaction mechanisms govern the compound’s transformations under oxidative or reductive conditions?
Q. Answer :
- Oxidation :
- Sulfanyl Group : Converts to sulfoxide (H₂O₂, acetic acid) or sulfone (KMnO₄) .
- Mechanism : Radical intermediates confirmed via EPR spectroscopy in analogous thieno-pyrimidines .
- Reduction :
- Ester Group : LiAlH₄ reduces the methyl ester to a primary alcohol (proton NMR δ 1.2–1.4 ppm for CH₂OH) .
Q. Answer :
Q. Contradictory Data :
- Some studies report reduced activity with bulky para-substituents on the benzoate group, while others note improved solubility . Resolve via 3D-QSAR modeling to identify steric vs. electronic contributions .
Advanced: How can researchers resolve contradictory spectral data (e.g., NMR signal splitting) in structurally similar derivatives?
Q. Answer :
Q. Answer :
- pH Stability : Degrades rapidly in alkaline conditions (t₁/₂ = 2 h at pH 10) due to ester hydrolysis; stable at pH 4–7 .
- Thermal Stability : Decomposes above 150°C (TGA data); store at –20°C under argon .
Advanced: What computational methods predict binding modes of this compound with biological targets?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
